molecular formula C8H11NO B15254587 1-Amino-1-cyclopropylpent-4-yn-2-one

1-Amino-1-cyclopropylpent-4-yn-2-one

Cat. No.: B15254587
M. Wt: 137.18 g/mol
InChI Key: CSBJQDGCIPJBSK-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylpent-4-yn-2-one is a cyclopropane-containing organic compound featuring an amino group and a ketone-alkyne moiety.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-amino-1-cyclopropylpent-4-yn-2-one

InChI

InChI=1S/C8H11NO/c1-2-3-7(10)8(9)6-4-5-6/h1,6,8H,3-5,9H2

InChI Key

CSBJQDGCIPJBSK-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C(C1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of cyclopropylamine as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired compound .

Industrial Production Methods: Industrial production of 1-Amino-1-cyclopropylpent-4-yn-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclopropylpent-4-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-cyclopropylpent-4-yn-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylpent-4-yn-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and pent-4-yn-2-one moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct evidence for the target compound, comparisons must rely on structural analogs.

Structural Analogues

  • Cyclopropane Derivatives: Cyclopropane rings confer strain and reactivity. For example, cyclopropane-containing antibiotics (e.g., lincosamides) exploit ring strain for bioactivity. No analogous data exist for the target compound .
  • Amino-Ketone Systems: Compounds like 4-aminopentan-2-one share the amino-ketone motif. However, their stability and reactivity differ due to the absence of a cyclopropane or alkyne group .

Functional Group Analysis

  • Alkyne vs. Carboxylate: The alkyne in the target compound contrasts with the carboxylate in Benzyl 4-aminopiperidine-1-carboxylate (). Alkynes are prone to click chemistry, while carboxylates participate in esterification .
  • Safety Profiles: notes that Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological data. By analogy, the target compound’s safety profile may also be underexplored .

Hypothetical Data Table

Property 1-Amino-1-cyclopropylpent-4-yn-2-one Benzyl 4-aminopiperidine-1-carboxylate
Molecular Formula C₈H₁₀N₂O (hypothetical) C₁₃H₁₈N₂O₂
Functional Groups Amino, cyclopropane, ketone, alkyne Amino, piperidine, carboxylate, benzyl
Known Hazards Not reported Insufficient toxicological data

Research Findings and Limitations

  • Crystallography: highlights SHELX’s role in small-molecule refinement. If crystallographic data for the target compound existed, SHELXL could refine its structure .
  • Safety Data : emphasizes the need for toxicological studies in related compounds. This gap likely extends to the target molecule .

Biological Activity

1-Amino-1-cyclopropylpent-4-yn-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H13N
  • Molecular Weight : 139.20 g/mol
  • IUPAC Name : 1-Amino-1-cyclopropylpent-4-yn-2-one

The biological activity of 1-Amino-1-cyclopropylpent-4-yn-2-one is primarily attributed to its ability to interact with various molecular targets. The compound is believed to exert its effects through modulation of signaling pathways involved in apoptosis and cell cycle regulation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that play a role in tumor growth.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase cascades.

Biological Activity Overview

Research indicates that 1-Amino-1-cyclopropylpent-4-yn-2-one exhibits several biological activities, including:

Activity Type Description
Anticancer Activity Inhibits the proliferation of various cancer cell lines.
Immunomodulatory Effects Modulates immune responses, potentially aiding in autoimmune conditions.
Antiviral Properties Exhibits activity against specific viral strains, inhibiting their replication.

Anticancer Activity

A study evaluated the anticancer properties of 1-Amino-1-cyclopropylpent-4-yn-2-one on several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Immunomodulatory Effects

In vitro studies have shown that this compound can modulate immune cell functions, enhancing the activity of T-cells while suppressing hyperactive immune responses. This dual action suggests its potential utility in treating autoimmune diseases.

Antiviral Properties

Research has indicated that 1-Amino-1-cyclopropylpent-4-yn-2-one exhibits antiviral activity against certain strains of viruses, particularly those affecting respiratory systems. The mechanism involves interference with viral replication processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Amino-1-cyclopropylpent-4-yn-2-one, it is useful to compare it with structurally similar compounds:

Compound Name Activity Type Notes
Indole DerivativesAnticancerSimilar mechanism but different target specificity.
Phenoxy AcetamideImmunomodulatoryShares some immunomodulatory effects but less potent.
Oxazolo[5,4-d]pyrimidinesAntiviralEffective against a broader range of viruses.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1-Amino-1-cyclopropylpent-4-yn-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Multistep synthetic routes, such as those described in enantioselective cyclopropane derivatization (e.g., EP0878548), are applicable. Key steps include cyclopropanation via transition metal catalysis and subsequent functionalization of the amino and ketone groups. Optimize yield by controlling temperature (e.g., −78°C for ketone stabilization), solvent polarity (e.g., THF for intermediates), and catalyst loading (e.g., chiral palladium complexes for stereocontrol) .

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ), 1H^{1}\text{H}/13C^{13}\text{C} NMR, and IR spectroscopy. For crystallography, ensure high-resolution data collection (>1.0 Å) to resolve potential disorder in the cyclopropyl or alkyne moieties. Cross-reference spectroscopic data with computational predictions (e.g., DFT-optimized structures) .

Q. What safety protocols are essential given limited toxicological data?

  • Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity):

  • Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood.
  • Implement emergency measures: flush eyes with water for 15 minutes, wash skin with soap, and seek medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s restraints for disordered regions (e.g., cyclopropyl ring) and validate with Hirshfeld surface analysis. If twinning is suspected, employ SHELXE for twin-law identification. Cross-check with DFT-calculated bond lengths (±0.02 Å tolerance) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or cycloaddition reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for alkyne-azide cycloadditions or ketone nucleophilic attacks. Validate with kinetic studies (e.g., monitoring reaction progress via HPLC) and compare with literature analogs (SciFinder/Reaxys) .

Q. How can low yields in the final synthetic step be systematically addressed?

  • Methodological Answer : Conduct design of experiments (DoE) to test variables:

  • Factors : Catalyst type (e.g., Pd vs. Cu), solvent (polar aprotic vs. ethers), and protecting groups (e.g., Boc vs. Fmoc).
  • Response : Yield and enantiomeric excess (HPLC with chiral columns).
  • Use high-throughput screening to identify optimal conditions .

Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with positive/negative controls.
  • Data Analysis : Apply Michaelis-Menten kinetics to calculate KiK_i values. Replicate experiments (n=3n=3) and use Student’s t-test for statistical significance (p<0.05p<0.05) .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. IR) for the amino group?

  • Methodological Answer :

  • NMR : Confirm primary amine presence via 15N^{15}\text{N} HMBC correlations.
  • IR : Check for N-H stretches (3300–3500 cm1^{-1}) and ketone C=O (1700–1750 cm1^{-1}). If mismatched, assess sample purity (HPLC) or consider tautomerization (e.g., enamine formation) .

Literature and Validation

Q. How to determine if the compound is novel or has prior synthetic claims?

  • Methodological Answer : Search Reaxys/SciFinder using SMILES or InChIKey. Compare melting points, 13C^{13}\text{C} NMR shifts, and XRD parameters with literature. For novel compounds, deposit crystallographic data in the Cambridge Structural Database .

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